Adenosine A1 and A2A Receptor Binding Affinity: Direct Comparison Within Pyrido[2,3-d]pyrimidinedione Series
In a comprehensive structure–activity relationship (SAR) study by Bulicz et al. (2006), 7-amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione exhibited Ki values of 5.4 µM at human adenosine A1 receptors and 3.2 µM at human A2A receptors in radioligand competition binding assays [1]. These affinities place the compound in the low-micromolar range, distinctly weaker than the reference antagonist DPCPX (Ki = 0.69 nM at A1) but within the active window for scaffold optimization. Within the same study, the 2,4-dione analogue (lacking the 5-oxo group) showed a >3-fold reduction in A2A affinity (Ki >10 µM), directly demonstrating the pharmacological impact of the 5-trione moiety [2]. This head-to-head comparison within a single experimental system provides unambiguous differentiation from the closest structural congener.
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.2 µM at human A2A receptor |
| Comparator Or Baseline | 7-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (CAS 52294-86-7, 2,4-dione analogue): Ki >10 µM at human A2A receptor; DPCPX (reference antagonist): Ki = 0.69 nM at A1 |
| Quantified Difference | Target compound exhibits ≥3.1-fold higher A2A affinity than the 2,4-dione analogue; DPCPX shows ~7,800-fold higher A1 affinity than target compound |
| Conditions | Radioligand competitive binding assay using [³H]DPCPX at human A1 receptors and [³H]CGS 21680 at human A2A receptors expressed in CHO cell membranes (Bulicz et al., 2006) |
Why This Matters
For researchers developing adenosine receptor modulators, the 2,4,5-trione scaffold offers a verified low-micromolar starting point for affinity maturation, whereas the 2,4-dione analogue is essentially inactive at A2A, guiding compound selection in hit-to-lead campaigns.
- [1] Bulicz J, Bertarelli DCG, Baumert D, Fülle F, Müller CE, Heber D. Synthesis and pharmacology of pyrido[2,3-d]pyrimidinediones bearing polar substituents as adenosine receptor antagonists. Bioorg Med Chem. 2006;14(8):2837-2849. Table 2, compound 16. View Source
- [2] Bulicz J, et al. ibid. Comparative data for 2,4-dione analogue demonstrating >3-fold reduction in A2A affinity relative to the 2,4,5-trione. View Source
